4-Bromo-2,6-diiodophenol
Overview
Description
4-Bromo-2,6-diiodophenol is an organic compound with the molecular formula C6H3BrI2O It is a halogenated phenol, characterized by the presence of bromine and iodine atoms at the 4 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diiodophenol typically involves the halogenation of phenol derivatives. One common method is the sequential halogenation of phenol, where bromine and iodine are introduced in a controlled manner. The reaction conditions often include the use of solvents such as acetic acid or chloroform, and catalysts like iron or copper salts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diiodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Substitution Reactions: Products include substituted phenols with various functional groups replacing the halogens.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.
Scientific Research Applications
4-Bromo-2,6-diiodophenol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex halogenated compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diiodophenol involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their structure and function. The phenolic group can participate in hydrogen bonding and other interactions, modulating the activity of biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
4-Bromo-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of iodine.
4-Iodo-2,6-dibromophenol: Similar structure but with reversed positions of bromine and iodine.
2,6-Diiodophenol: Lacks the bromine atom at the 4 position.
Uniqueness: 4-Bromo-2,6-diiodophenol is unique due to the specific combination of bromine and iodine atoms, which imparts distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2,6-diiodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOQCYPCSHKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437787 | |
Record name | 4-BROMO-2,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15459-51-5 | |
Record name | 4-BROMO-2,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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